2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-ethoxyacetic acid with 5-(3-phenylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine: Another compound with a similar ethoxy and phenylpropyl group.
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide: A compound with similar acetamide functionality.
Uniqueness
2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its thiadiazole core, which imparts distinct biological activities
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-11-13(19)16-15-18-17-14(21-15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18,19) |
InChI Key |
OOLVYMZTYZUFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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